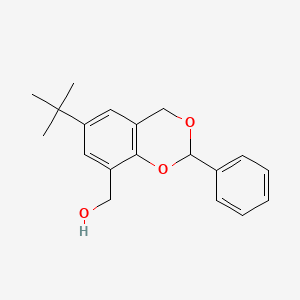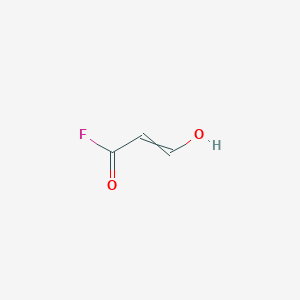![molecular formula C7H5NO2 B14238993 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine CAS No. 375843-40-6](/img/structure/B14238993.png)
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine moieties
Méthodes De Préparation
The synthesis of 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine typically involves multi-step organic reactions. Common synthetic routes include cyclization reactions where oxazole and pyridine derivatives are key starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Formation of additional rings through intramolecular reactions, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its derivatives are investigated for therapeutic applications, including drug development for various diseases.
Mécanisme D'action
The mechanism by which 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often depend on the biological context and the specific derivatives of the compound being studied. Detailed studies on its binding affinities and molecular interactions help elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their chemical reactivity and biological properties.
Oxirene derivatives: These compounds are less common but are of interest due to their strained ring systems and unique reactivity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
375843-40-6 |
|---|---|
Formule moléculaire |
C7H5NO2 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
3,10-dioxa-7-azatricyclo[5.3.0.02,4]deca-1,4,8-triene |
InChI |
InChI=1S/C7H5NO2/c1-2-8-3-4-9-7(8)6-5(1)10-6/h1,3-4H,2H2 |
Clé InChI |
MUAUQJPNGNUVEP-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C(=C3N1C=CO3)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
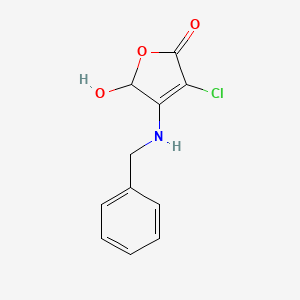
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
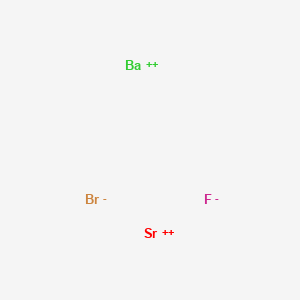
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
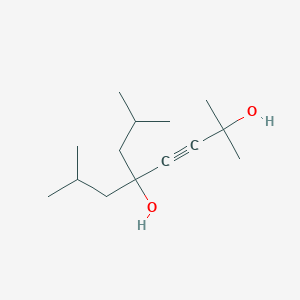

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)


